3'-Chloro-3-(4-methoxyphenyl)propiophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 3-chloropropiophenone with 4-methoxybenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production methods for 3’-Chloro-3-(4-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
3’-Chloro-3-(4-methoxyphenyl)propiophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropiophenone: Similar in structure but lacks the methoxy group.
4-Methoxypropiophenone: Similar in structure but lacks the chloro group.
3-Chloro-4-methoxybenzaldehyde: Contains both chloro and methoxy groups but differs in the functional group attached to the benzene ring.
Uniqueness
3’-Chloro-3-(4-methoxyphenyl)propiophenone is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGQGTVJVGEBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644270 | |
Record name | 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-74-1 | |
Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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